molecular formula C13H11ClFN3O2 B2423059 5-chloro-4-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole CAS No. 477709-09-4

5-chloro-4-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole

Cat. No.: B2423059
CAS No.: 477709-09-4
M. Wt: 295.7
InChI Key: OYSFVKXMYQPQHY-FRKPEAEDSA-N
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Description

5-chloro-4-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chloro group at the 5-position, a fluorobenzoyl group at the 4-position, and a dimethyl group at the 1,3-positions of the pyrazole ring

Properties

IUPAC Name

[(E)-(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN3O2/c1-8-11(12(14)18(2)17-8)7-16-20-13(19)9-3-5-10(15)6-4-9/h3-7H,1-2H3/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSFVKXMYQPQHY-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=NOC(=O)C2=CC=C(C=C2)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=N/OC(=O)C2=CC=C(C=C2)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201323087
Record name [(E)-(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] 4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820549
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477709-09-4
Record name [(E)-(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] 4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-chloro-4-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole involves several steps. One common method includes the acylation of 1,3-dimethyl-5-pyrazolone with 4-fluorobenzoyl chloride, followed by chlorination to introduce the chloro group at the 5-position . The reaction conditions typically involve the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the acylation reaction. The chlorination step can be carried out using reagents like thionyl chloride or phosphorus pentachloride .

Chemical Reactions Analysis

5-chloro-4-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

5-chloro-4-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-4-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-chloro-4-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:

Biological Activity

The compound 5-chloro-4-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound has the following predicted properties:

PropertyValue
Boiling Point426.6 ± 55.0 °C
Density1.34 ± 0.1 g/cm³

These properties suggest potential stability and solubility characteristics relevant for biological applications .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, various pyrazole compounds have been synthesized and tested against bacteria such as E. coli and S. aureus. The presence of specific substituents, such as the 4-fluorobenzoyl group in our compound, may enhance its antibacterial efficacy .

Anti-inflammatory Properties

Pyrazoles are recognized for their anti-inflammatory effects. Compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines like TNF-α and IL-6. For example, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Case Studies and Research Findings

  • Synthesis and Activity Testing : A study synthesized various pyrazole derivatives and evaluated their anti-inflammatory activity. Compounds were tested for their ability to reduce edema in animal models, with some showing effects comparable to indomethacin .
  • Antitubercular Activity : Another study focused on the antitubercular properties of pyrazole derivatives. Compounds were screened against Mycobacterium tuberculosis, with some demonstrating significant inhibition at low concentrations .
  • Monoamine Oxidase Inhibition : Certain pyrazole derivatives have been identified as inhibitors of monoamine oxidase (MAO), which is relevant for treating depression and other neurological disorders . This suggests that this compound may also have neuropharmacological potential.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often linked to their structural features. The presence of halogen atoms (like chlorine and fluorine) and specific functional groups (such as the imino group in this compound) can significantly influence their pharmacological properties.

Key Findings in SAR Studies

  • Halogen Substitution : The introduction of halogens has been shown to enhance antimicrobial activity.
  • Functional Group Variation : Modifications in functional groups can lead to improved anti-inflammatory effects and increased potency against specific targets.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including Vilsmeier–Haack formylation and oxime formation. Key steps include:
  • Formylation : React 1,3-dimethylpyrazole derivatives with POCl₃/DMF under controlled temperatures (0–5°C) to introduce the aldehyde group .
  • Oxime Formation : Treat the aldehyde intermediate with hydroxylamine hydrochloride in ethanol, followed by reaction with 4-fluorobenzoyl chloride in the presence of a base (e.g., pyridine) .
  • Optimization : Yields >85% are achieved by maintaining anhydrous conditions, using DMSO-d6 as a solvent for NMR monitoring, and employing column chromatography for purification .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using DMSO-d6 as a solvent. Key signals include:
  • δ 8.74 ppm (s, 1H, imino-CH) .
  • δ 162.8 ppm (C=O of benzoyloxy group) .
  • FTIR : Confirm oxime (C=N–O) stretch at ~1600–1650 cm⁻¹ and carbonyl (C=O) at ~1720 cm⁻¹ .
  • Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N percentages (e.g., C: 55.13% calculated vs. 55.33% observed) .

Q. What initial biological screening approaches are applicable?

  • Methodological Answer :
  • Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Structure-activity relationship (SAR) studies suggest substituents like 4-fluorobenzoyl enhance activity .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. Thiazolidinone analogs of pyrazoles show promising anticancer activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Dynamic NMR : Detect tautomerism or conformational changes by variable-temperature NMR (e.g., oxime syn/anti isomerism) .
  • X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., imino vs. carbonyl positioning) using single-crystal diffraction data .
  • DFT Calculations : Compare experimental NMR/IR data with computed spectra (B3LYP/6-311+G(d,p)) to validate assignments .

Q. What strategies improve synthetic yield while minimizing by-products?

  • Methodological Answer :
  • Catalyst Screening : Test ionic liquids (e.g., [BMIM]BF₄) or copper(II) triflate to enhance oxime coupling efficiency .
  • Solvent Optimization : Replace ethanol with acetonitrile for oxime formation to reduce ester hydrolysis .
  • By-Product Analysis : Use HPLC-PDA at 305 nm to monitor impurities (e.g., unreacted aldehyde intermediates) .

Q. How can structure-activity relationships (SAR) guide functional group modifications?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the 4-fluorobenzoyl group with 4-methoxybenzoyl to assess antimicrobial potency .
  • Pharmacophore Modeling : Identify critical groups (e.g., imino-CH, chloro substituent) using 3D-QSAR (CoMFA/CoMSIA) .
  • Table : SAR Trends for Analogous Compounds
SubstituentBiological ActivityReference
4-FluorobenzoylEnhanced antimicrobial
4-MethoxybenzoylReduced cytotoxicity
Chloro at C5Improved metabolic stability

Q. What computational methods predict metabolic stability and toxicity?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogS), CYP450 inhibition, and hERG liability .
  • Molecular Dynamics (MD) : Simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase) to optimize binding affinity .

Q. How can researchers address instability in aqueous solutions?

  • Methodological Answer :
  • pH Stability Studies : Perform kinetic experiments at pH 1–10 (37°C) with HPLC monitoring. Pyrazole derivatives degrade rapidly at pH <3 due to imino group hydrolysis .
  • Lyophilization : Stabilize the compound as a lyophilized powder in amber vials under nitrogen .

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